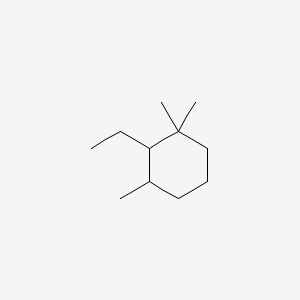

Cyclohexane, 2-ethyl-1,1,3-trimethyl-

Description

Classification within Cycloalkane Chemistry

Cycloalkanes are a fundamental class of organic compounds characterized by a ring of carbon atoms linked by single bonds. wikipedia.orglibretexts.org They are considered saturated hydrocarbons, and their general formula for a single ring is CnH2n. wikipedia.orglibretexts.org The naming of cycloalkanes follows IUPAC nomenclature, where the prefix "cyclo-" is added to the name of the corresponding alkane with the same number of carbon atoms in the ring. libretexts.org

Cyclohexane (B81311), 2-ethyl-1,1,3-trimethyl- falls under the category of polysubstituted cycloalkanes. The cyclohexane ring forms the parent structure, while the ethyl and methyl groups are considered substituents. libretexts.org The numbering of the carbon atoms in the ring is done in a way that gives the substituents the lowest possible locants, and they are listed alphabetically in the name.

Significance of Highly Branched Cycloalkanes in Organic and Materials Science Research

Highly branched cycloalkanes are of significant interest in several areas of research, primarily due to their unique physical properties which are a direct consequence of their compact and rigid structures.

In the field of organic chemistry , these molecules serve as important models for studying stereochemistry and conformational analysis. The fixed spatial arrangement of substituents on a cyclohexane ring allows for detailed investigations into the effects of steric hindrance and other non-bonded interactions on reaction rates and pathways.

In materials science , highly branched cycloalkanes have emerged as promising components in advanced materials. One of the most notable applications is in the formulation of high-performance fuels. Research has shown that highly branched cycloalkanes can significantly enhance the density and volumetric energy content of jet fuels. fastercapital.comresearchgate.net This is a critical attribute for aviation, as it allows for a greater flight range or increased payload capacity. Furthermore, these compounds can be synthesized from renewable biomass sources, making them attractive as sustainable aviation fuels (SAFs). fastercapital.comresearchgate.net The addition of such cycloalkanes to fuel blends can improve their combustion properties, leading to more efficient and cleaner-burning fuels. fastercapital.com

Beyond fuels, cycloalkane moieties are incorporated into the structure of various polymers. The rigid and bulky nature of the cycloalkane ring can impart desirable properties to the polymer, such as increased thermal stability and altered mechanical strength. rsc.org For instance, bisbenzylidene cycloalkanones have been utilized as building blocks in polymers with applications in photo-curing, electronics, and fluorescence. researchgate.net The interaction of cycloalkanes with polymers is also a subject of study, with the size of the cycloalkane ring influencing these interactions. rsc.org

Structure

3D Structure

Properties

CAS No. |

442662-72-8 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

2-ethyl-1,1,3-trimethylcyclohexane |

InChI |

InChI=1S/C11H22/c1-5-10-9(2)7-6-8-11(10,3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

WBGMHYJBJYDLTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCCC1(C)C)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of 2 Ethyl 1,1,3 Trimethylcyclohexane

Established Synthetic Methodologies for Substituted Cyclohexanes

The construction of the 2-ethyl-1,1,3-trimethylcyclohexane scaffold can be approached through several well-established synthetic routes. These methods generally involve the formation of the cyclohexane (B81311) ring followed by or concurrent with the introduction of the requisite alkyl substituents.

Catalytic Hydrogenation Routes

Catalytic hydrogenation of an appropriately substituted aromatic precursor stands as a primary and industrially significant method for the synthesis of substituted cyclohexanes. numberanalytics.com To synthesize 2-ethyl-1,1,3-trimethylcyclohexane, a plausible precursor would be 1-ethyl-2,6,6-trimethylbenzene. The complete reduction of the benzene (B151609) ring to a cyclohexane ring requires breaking the aromatic stabilization, which necessitates more forceful reaction conditions than the hydrogenation of a simple alkene. jove.comjove.com

The process involves treating the aromatic compound with hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst. jove.com Various catalysts are effective for this transformation, each with its own characteristics regarding activity and selectivity.

Common Catalysts for Arene Hydrogenation:

| Catalyst | Typical Conditions | Selectivity Notes |

| Rhodium (Rh) on Carbon | Room temperature to moderate heat, atmospheric to high pressure. youtube.comlibretexts.org | Highly active and can often be used under milder conditions than other catalysts. youtube.com |

| Ruthenium (Ru) | Mild to high temperatures and pressures. rsc.org | Effective for the hydrogenation of polycyclic aromatic hydrocarbons and substituted benzenes. rsc.org |

| Platinum (Pt) (e.g., PtO₂) | High pressure and temperature. libretexts.org | A robust catalyst for the complete saturation of aromatic rings. |

| Palladium (Pd) on Carbon | Generally requires more forcing conditions for arene hydrogenation compared to alkenes. libretexts.org | Can sometimes be used, but often less effective than Rh or Ru for this purpose. youtube.com |

| Nickel (Ni) (e.g., Raney Ni) | High temperatures (e.g., 150 °C) and high pressures (e.g., 100 atm). jove.comjove.com | A classic, cost-effective catalyst, though it often requires harsh conditions. |

The hydrogenation of a polysubstituted benzene like 1-ethyl-2,6,6-trimethylbenzene would lead to the formation of 2-ethyl-1,1,3-trimethylcyclohexane. A significant consideration in this process is the stereochemistry of the final product. The addition of hydrogen atoms to the planar aromatic ring can occur from the same face (syn-addition) or opposite faces, potentially leading to a mixture of cis and trans isomers. jove.com The specific isomeric ratio can be influenced by the choice of catalyst, solvent, and reaction conditions.

Alkylation and Cyclization Approaches

Building the cyclohexane ring from acyclic precursors through cyclization reactions is another fundamental strategy. These methods offer a high degree of control over the placement of substituents.

One of the most classic and versatile methods for forming a six-membered ring is the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone. jk-sci.comresearchgate.net To apply this to the target molecule, one could envision a multi-step process starting with a suitably substituted ketone and an α,β-unsaturated ketone. The resulting cyclohexenone could then undergo further alkylation and reduction of the carbonyl group and the double bond to yield the saturated 2-ethyl-1,1,3-trimethylcyclohexane. The complexity of the required starting materials for this specific substitution pattern, however, makes this a challenging, multi-step approach.

A more modern and atom-economical approach involves hydrogen-borrowing catalysis . This strategy enables the direct coupling of ketones with unactivated diols to form cyclohexanes. nih.gov An iridium catalyst, for instance, can temporarily oxidize a 1,5-diol to a dialdehyde, which then undergoes condensation with a ketone enolate, followed by reduction of the intermediate to the final cyclohexane. acs.org This method avoids the need for pre-functionalized starting materials and generates water as the primary byproduct.

Friedel-Crafts alkylation represents a method for introducing alkyl groups onto a pre-existing ring, although it is primarily applied to aromatic systems. wikipedia.orgmasterorganicchemistry.com For instance, one could alkylate a benzene ring and then subsequently hydrogenate it as described in section 2.1.1. Direct Friedel-Crafts alkylation on a cyclohexane ring is not a standard procedure. youtube.com

Oligomerization and Hydrogenation of Unsaturated Precursors

The synthesis of substituted cyclohexanes can also be achieved through the controlled oligomerization of smaller unsaturated molecules, such as alkenes and alkynes, followed by hydrogenation. For example, the cyclotrimerization of alkynes can produce substituted benzene rings, which can then be hydrogenated. However, achieving the specific substitution pattern of 2-ethyl-1,1,3-trimethylcyclohexane through this route would require a highly selective and complex series of reactions.

A more relevant approach in this category is the Diels-Alder reaction , a powerful tool for forming six-membered rings with good stereochemical control. tamu.eduorganic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (the dienophile). libretexts.org To construct a precursor for the target molecule, one could potentially use a diene and dienophile that contain the necessary carbon framework. For example, the reaction between a diene bearing two methyl groups and a dienophile with ethyl and methyl substituents could, in principle, form a cyclohexene (B86901) derivative that can then be hydrogenated to the final product. The challenge lies in the synthesis of the appropriately substituted diene and dienophile and controlling the regioselectivity of the cycloaddition.

Novel Synthetic Pathways for Stereoselective Formation

The presence of multiple stereocenters in 2-ethyl-1,1,3-trimethylcyclohexane makes its stereoselective synthesis a significant challenge. Modern synthetic chemistry has developed powerful methods to control the three-dimensional arrangement of atoms during a reaction.

Development of Diastereoselective and Enantioselective Syntheses

Achieving stereocontrol in the synthesis of polysubstituted cyclohexanes is a key area of research. Diastereoselective reactions aim to produce one diastereomer in preference to others, while enantioselective syntheses aim to produce a single enantiomer.

Catalytic asymmetric synthesis is a premier strategy for achieving enantioselectivity. For instance, the hydrogen-borrowing annulation of 1,5-diols with ketones can be rendered enantioselective by using a chiral iridium(I) complex. nih.gov This approach allows for the creation of enantioenriched cyclohexanes with control over both diastereoselectivity and enantioselectivity. nih.gov

Another advanced strategy is the desymmetrization of prochiral cyclohexanes . A meso-cyclohexane, which has a plane of symmetry but contains stereocenters, can be transformed into a chiral molecule by selectively reacting with one of two identical functional groups. Rhodium-catalyzed C-H functionalization, for example, has been used for the site- and stereoselective desymmetrization of cyclohexanes without the need for a directing group. thieme-connect.com This represents a highly efficient way to introduce chirality into a pre-formed ring.

Chemical Transformations and Functionalization

Once the 2-ethyl-1,1,3-trimethylcyclohexane molecule is synthesized, it can be further modified through various chemical transformations. Given that it is a saturated hydrocarbon (an alkane), its functionalization presents a significant chemical challenge due to the general inertness of C-H bonds. technion.ac.il

The field of C-H activation or C-H functionalization has emerged as a powerful tool to overcome this challenge. technion.ac.ilnih.govacs.org These methods utilize transition metal catalysts to selectively cleave a C-H bond and replace the hydrogen atom with a new functional group. niu.eduniu.edu This allows for the direct conversion of unactivated alkanes into more valuable, functionalized molecules without the need for lengthy synthetic sequences. researchgate.net

For a molecule like 2-ethyl-1,1,3-trimethylcyclohexane, C-H activation could potentially be used to introduce hydroxyl, amino, or other functional groups at specific positions on the ring. The selectivity of this process (i.e., which C-H bond is activated) is a major focus of current research and is often influenced by steric and electronic factors within the substrate and the nature of the catalyst. For example, photo-electrochemical methods using a WO₃ photoanode have been shown to activate C-H bonds in cyclohexane to produce cyclohexanol (B46403) and cyclohexanone. nih.gov Similarly, ozone has been shown to be capable of selectively oxidizing C-H bonds in alkanes. rsc.org These modern methods open up new avenues for the derivatization of complex alkanes.

Isomerization Studies and Equilibria

The stereochemistry of substituted cyclohexanes is complex, with the chair conformation being the most stable arrangement. pressbooks.pub For 2-ethyl-1,1,3-trimethylcyclohexane, several stereoisomers are possible. The relative stability of these isomers and their equilibrium distribution are determined by the steric interactions of the substituents.

In any substituted cyclohexane, there is a constant equilibrium between two chair conformations, often referred to as a "ring flip". pressbooks.pub In this process, axial substituents become equatorial, and equatorial substituents become axial. pressbooks.pub The equilibrium will favor the conformation that minimizes steric strain. Generally, larger substituents prefer to occupy the more spacious equatorial positions to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. utexas.edu

For 2-ethyl-1,1,3-trimethylcyclohexane, the ethyl and trimethyl groups introduce significant steric bulk. The most stable isomer would be the one where the maximum number of these bulky groups can adopt an equatorial position. For instance, in a cis or trans arrangement of the substituents, the chair conformation that places the larger ethyl group and a greater number of methyl groups in equatorial positions would be thermodynamically favored.

Acid-catalyzed isomerization is a common method for interconverting cyclohexane isomers. This process typically involves the formation of a carbocation intermediate, which can then undergo rearrangements, such as hydride or alkyl shifts, to yield a more stable isomer. While specific catalysts and reaction conditions for the isomerization of 2-ethyl-1,1,3-trimethylcyclohexane are not detailed in the available literature, general principles suggest that strong acids like sulfuric acid or Lewis acids could facilitate this transformation. The equilibrium mixture would be enriched in the thermodynamically most stable stereoisomer.

Table 1: General Factors Influencing Cyclohexane Isomer Equilibria

| Factor | Description |

| Steric Strain | Repulsive interactions between atoms or groups of atoms that are in close proximity. In cyclohexanes, 1,3-diaxial interactions are a major source of steric strain. |

| Torsional Strain | Strain due to the eclipsing of bonds on adjacent atoms. The chair conformation minimizes torsional strain. |

| Angle Strain | Strain resulting from the deviation of bond angles from their ideal values. The chair conformation of cyclohexane has ideal tetrahedral bond angles of approximately 109.5°, eliminating angle strain. pressbooks.pub |

| Substituent Size | Larger substituents exert greater steric hindrance and thus have a stronger preference for the equatorial position. |

Derivatization to Related Cyclic Compounds

While direct derivatization studies on 2-ethyl-1,1,3-trimethylcyclohexane to form other cyclic compounds are not readily found in the scientific literature, several synthetic pathways can be postulated based on the general reactivity of cycloalkanes.

One potential derivatization is through dehydrogenation to form an aromatic compound. Using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, 2-ethyl-1,1,3-trimethylcyclohexane could potentially be converted to a substituted benzene derivative. The specific product would depend on the rearrangement and elimination pathways that occur during the aromatization process.

Another possibility is ring expansion or ring contraction reactions. For instance, the formation of a carbocation on the ring, perhaps through the introduction of a leaving group and treatment with a Lewis acid, could initiate a ring expansion to a cycloheptane (B1346806) derivative. masterorganicchemistry.com Conversely, specific rearrangements could theoretically lead to a cyclopentane (B165970) derivative, although this is generally less common.

Functionalization of the cyclohexane ring would open up further possibilities for derivatization. While alkanes are generally inert, radical halogenation could introduce a halide onto the ring, which could then be used in a variety of substitution and elimination reactions to create new cyclic compounds with different functional groups.

Table 2: Potential Derivatization Reactions of Substituted Cyclohexanes

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Dehydrogenation | Pd/C, high temperature | Substituted aromatic compounds |

| Ring Expansion | Formation of a carbocation (e.g., from an alcohol via acid catalysis) | Substituted cycloheptanes |

| Radical Halogenation | Br2 or Cl2, UV light | Halogenated cyclohexanes |

It is important to reiterate that these are hypothetical pathways based on the known chemistry of related compounds, and specific experimental validation for 2-ethyl-1,1,3-trimethylcyclohexane is not available in the reviewed literature.

Stereochemical and Conformational Landscape of 2 Ethyl 1,1,3 Trimethylcyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis

To comprehend the specific conformational preferences of 2-ethyl-1,1,3-trimethylcyclohexane, it is essential to first grasp the foundational concepts of conformational analysis as they apply to the parent cyclohexane ring.

Cyclohexane can exist in several conformations, including the chair, boat, twist-boat, and half-chair forms. allen.in The chair conformation is the most stable, with the vast majority of cyclohexane molecules (over 99.9% at 25°C) adopting this arrangement. wikipedia.orgbyjus.com This stability arises because all carbon-carbon bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing both torsional and angle strain. allen.infiveable.me

The boat conformation is significantly less stable than the chair due to two main factors:

Torsional Strain: Eclipsing interactions between hydrogen atoms on four of the carbon atoms. allen.in

Steric Strain: "Flagpole" interactions, where two hydrogen atoms at the "bow" and "stern" of the boat are in close proximity. allen.in

The energy difference between the chair and boat conformations is substantial, with the chair being lower in energy. The transition between two equivalent chair conformations, known as a "ring flip," is a rapid process at room temperature. visualizeorgchem.com This interconversion proceeds through higher-energy intermediates, including the half-chair and the twist-boat conformations. The half-chair represents the energy maximum on this pathway, approximately 10 kcal/mol higher in energy than the chair. masterorganicchemistry.com The twist-boat is an energy minimum between the boat and half-chair, but still less stable than the chair conformation. allen.in

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | ~5.5 | ~23 |

| Boat | ~6.9 | ~29 |

| Half-Chair | ~10 | ~42 |

When substituents are introduced onto the cyclohexane ring, additional steric interactions can arise, influencing the stability of different conformations. The primary types of strain in substituted cyclohexanes are:

Angle Strain: Deviation from the ideal 109.5° tetrahedral bond angle. In chair conformations, this strain is negligible. fiveable.mesaskoer.ca

Torsional Strain: Arises from eclipsing interactions between bonds on adjacent atoms. The staggered arrangement in the chair conformation minimizes this strain. allen.in

Steric Strain: Repulsive interactions when atoms are forced into close proximity. In substituted cyclohexanes, a key form of steric strain is the 1,3-diaxial interaction . libretexts.orglibretexts.org This occurs when an axial substituent encounters steric hindrance from the two axial hydrogens (or other substituents) located three carbons away on the same side of the ring. libretexts.orglibretexts.org

These interactions are critical for determining the preferred conformation of a substituted cyclohexane.

Conformational Analysis of 2-Ethyl-1,1,3-trimethylcyclohexane

The presence of an ethyl group and three methyl groups on the cyclohexane ring of 2-ethyl-1,1,3-trimethylcyclohexane introduces several steric considerations that dictate the most stable chair conformation.

The relative stabilities of the two possible chair conformations of a substituted cyclohexane are determined by the energetic penalties associated with placing substituents in axial positions.

Axial substituents on a cyclohexane ring experience destabilizing 1,3-diaxial interactions. ucalgary.ca These are steric repulsions between the axial group and the axial hydrogens at the C3 and C5 positions relative to it. libretexts.org The magnitude of this strain is related to the steric bulk of the substituent. ucalgary.ca For example, an axial methyl group experiences approximately 7.6 kJ/mol (1.8 kcal/mol) of steric strain from its interactions with the two axial hydrogens. libretexts.org This is energetically similar to a gauche interaction in butane. libretexts.orglibretexts.org

Equatorial substituents, while avoiding 1,3-diaxial strain, can experience gauche interactions with adjacent equatorial groups or with parts of the cyclohexane ring itself. wikipedia.org For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer still possesses a gauche interaction between the two methyl groups, contributing about 3.8 kJ/mol of strain. libretexts.org

Due to the destabilizing 1,3-diaxial interactions, substituents preferentially occupy the more spacious equatorial positions. libretexts.org The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformers. fiveable.memasterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. fiveable.me

Bulky groups have larger A-values because they create more significant steric strain in the axial position. libretexts.org For example, the tert-butyl group has a very high A-value (around 4.9 kcal/mol), effectively "locking" the ring in a conformation where it is equatorial. masterorganicchemistry.com The ethyl group has a slightly larger A-value than the methyl group, indicating a greater preference for the equatorial position. masterorganicchemistry.com This is because, although the ethyl group can rotate to minimize interactions, it is still sterically more demanding than a methyl group. libretexts.orgutdallas.edu

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | 7.1 |

| -CH₂CH₃ (Ethyl) | 1.75 | 7.3 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | 9.0 |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | ~20.5 |

Identification and Relative Stabilities of Major Conformers

The stability of any given conformer of a substituted cyclohexane is primarily determined by the steric strain arising from interactions between substituents. The most significant of these is the 1,3-diaxial interaction, a type of steric hindrance that occurs between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.org To minimize this strain, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.orglibretexts.org

In 2-ethyl-1,1,3-trimethylcyclohexane, the C1 carbon is geminally disubstituted with two methyl groups. In a chair conformation, one of these methyl groups must be axial, and the other must be equatorial. libretexts.org The conformational equilibrium is therefore dictated by the positions of the ethyl group at C2 and the methyl group at C3.

The relative stability of the conformers depends on the cis/trans stereochemistry of the molecule. Let's consider the cis and trans isomers with respect to the C2-ethyl and C3-methyl groups.

Trans Isomers: In a trans-isomer, the substituents at C2 and C3 are on opposite sides of the ring. The most stable conformer will be the one where the larger ethyl group occupies an equatorial position to minimize 1,3-diaxial interactions. libretexts.org The two possible chair conformers for a trans-isomer would involve an equilibrium between (2e, 3a) and (2a, 3e) arrangements for the ethyl and methyl groups, respectively. Given that an ethyl group is sterically bulkier than a methyl group, the conformer with the equatorial ethyl group (2e, 3a) is generally more stable.

Cis Isomers: In a cis-isomer, the C2 and C3 substituents are on the same side of the ring. This can lead to a diequatorial or a diaxial arrangement in the chair conformers. A conformation with both the ethyl and methyl groups in equatorial positions (diequatorial) will always be more stable than a conformation with both groups in axial positions (diaxial). libretexts.orgstudy.com The diequatorial conformer avoids significant 1,3-diaxial strain.

The energetic cost, or A-value, associated with placing a substituent in an axial position quantifies this steric strain. Larger groups have higher A-values, indicating a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

This table presents generally accepted A-values for monosubstituted cyclohexanes, which are used to estimate the stability of conformers in polysubstituted systems. utdallas.edu

Stereoisomerism and Chirality

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. uci.edu

Identification of Chiral Centers within the Molecular Structure

A chiral center is typically a carbon atom bonded to four different groups. atlas.org In the structure of 2-ethyl-1,1,3-trimethylcyclohexane, we can identify the chiral centers as follows:

C1: Bonded to two identical methyl groups, and is therefore achiral .

C2: Bonded to a hydrogen atom, an ethyl group, the C1 atom of the ring, and the C3 atom of the ring. The paths around the ring from C2 are different (-C1(CH₃)₂- vs. -C3(CH₃)-). Therefore, C2 is a chiral center .

C3: Bonded to a hydrogen atom, a methyl group, the C2 atom of the ring, and the C4 atom of the ring. The paths around the ring from C3 are also different (-C2(C₂H₅)- vs. -C4(H)₂-). Therefore, C3 is a chiral center .

Thus, the 2-ethyl-1,1,3-trimethylcyclohexane molecule possesses two chiral centers. libretexts.org

Analysis of Enantiomeric and Diastereomeric Forms

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, there can be up to 2² = 4 stereoisomers. masterorganicchemistry.com These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com They have opposite configurations (R/S) at all corresponding chiral centers. For example, the (2R, 3R) isomer is the enantiomer of the (2S, 3S) isomer. Similarly, the (2R, 3S) isomer is the enantiomer of the (2S, 3R) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when some, but not all, of the chiral centers have opposite configurations. For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers.

| Stereoisomer Relationship | Configuration at C2 | Configuration at C3 |

| Enantiomeric Pair 1 | R | R |

| S | S | |

| Enantiomeric Pair 2 | R | S |

| S | R | |

| Diastereomeric Relationships | (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R) |

This table illustrates the relationships between the possible stereoisomers of 2-ethyl-1,1,3-trimethylcyclohexane.

Investigation of Optical Activity and Resolution Techniques

Since the stereoisomers of 2-ethyl-1,1,3-trimethylcyclohexane are chiral (lacking an internal plane of symmetry), they are optically active, meaning they can rotate the plane of polarized light. study.com Enantiomers rotate light by equal amounts but in opposite directions. uci.edu A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.

Separating a racemic mixture into its individual enantiomers is a process called resolution. Common methods include:

Classical Resolution: This involves reacting the racemic mixture with a single enantiomer of another chiral compound (a resolving agent). This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. mdpi.com

Chiral Chromatography: This technique uses a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. mdpi.com

Structure-Property Relationships and Conformational Dynamics

The specific three-dimensional structure of 2-ethyl-1,1,3-trimethylcyclohexane, including its branching and compactness, has a direct impact on its bulk physical and thermodynamic properties.

Influence of Molecular Branching and Compactness on Thermodynamic Properties

The arrangement of the ethyl and three methyl groups on the cyclohexane ring results in a relatively branched and compact structure compared to a linear alkane with the same number of carbon atoms (undecane). This structure influences thermodynamic properties like boiling point, melting point, and enthalpy of formation.

Correlation between Conformation and Macroscopic Behavior

The conformational equilibrium of a substituted cyclohexane, which is the distribution of its molecules among various chair and boat conformations, has a direct and predictable influence on its macroscopic physical properties. This relationship is well-articulated by the Auwers-Skita rule, which posits that for a pair of diastereomers, the isomer with the higher heat of combustion, and consequently lower thermodynamic stability, will exhibit a higher density and refractive index. This principle can be extended to the conformational isomers of a single compound, where a higher population of less stable, higher-energy conformers contributes to an increase in these macroscopic physical properties.

The stability of a particular conformation of 2-ethyl-1,1,3-trimethylcyclohexane is primarily determined by the extent of steric strain arising from interactions between its substituents. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the cyclohexane ring. The energetic cost of these interactions can be quantified using "A-values," which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH3) | 1.7 |

| Ethyl (-CH2CH3) | 1.8 |

Note: A-values represent the energy penalty for a substituent being in the axial position compared to the equatorial position.

For the various stereoisomers of 2-ethyl-1,1,3-trimethylcyclohexane, the preferred chair conformation will be the one that minimizes the total steric strain by placing the larger substituents in the more spacious equatorial positions. The presence of two methyl groups on the same carbon atom (C1) introduces significant steric hindrance. In any chair conformation, one of these methyl groups must be in an axial position, creating inherent strain. The conformational analysis then centers on the relative positions of the ethyl group at C2 and the methyl group at C3.

Consider a stereoisomer where the ethyl group and the C3-methyl group can both adopt equatorial positions in one chair conformation. This conformer would be significantly more stable than its ring-flipped counterpart, where both of these groups would be forced into axial positions, leading to substantial 1,3-diaxial interactions. Consequently, the equilibrium will heavily favor the di-equatorial-like conformer. Such an isomer would be expected to have a lower density and refractive index compared to a stereoisomer where steric crowding is unavoidable in all chair conformations.

The predicted correlation between the conformational stability and physical properties for different hypothetical stereoisomers of 2-ethyl-1,1,3-trimethylcyclohexane is summarized in the table below.

| Stereoisomer (Hypothetical) | Predominant Conformer's Key Feature | Expected Relative Stability | Predicted Relative Density | Predicted Relative Refractive Index |

| Isomer A | Maximized equatorial substitution | High | Low | Low |

| Isomer B | Inherent axial substitution due to stereochemistry | Low | High | High |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of Cyclohexane (B81311), 2-ethyl-1,1,3-trimethyl- in solution. One- and two-dimensional NMR experiments allow for the unambiguous assignment of all proton and carbon signals and provide insight into the molecule's preferred conformation.

The ¹H NMR spectrum of Cyclohexane, 2-ethyl-1,1,3-trimethyl- is complex due to the presence of multiple, often overlapping, signals from the cyclohexane ring protons. However, characteristic signals for the ethyl and methyl substituents are readily identifiable. The exact chemical shifts (δ) and coupling constants (J) are dependent on the specific stereoisomer and the solvent used.

Predicted ¹H NMR signals are based on established chemical shift ranges for substituted cyclohexanes. pdx.edusigmaaldrich.com The gem-dimethyl groups at the C1 position are expected to appear as two distinct singlets, reflecting their different chemical environments (axial and equatorial, assuming slow ring inversion, or magnetically inequivalent). The methyl group at C3 and the methyl of the ethyl group at C2 will appear as a doublet and a triplet, respectively. The methylene protons of the ethyl group will present as a quartet. The protons on the cyclohexane ring will produce complex multiplets in the typical aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C1-CH₃ (gem-dimethyl) | 0.8 - 1.0 | Singlet | N/A |

| C1-CH₃ (gem-dimethyl) | 0.8 - 1.0 | Singlet | N/A |

| C3-CH₃ | 0.8 - 1.2 | Doublet | ~6-7 |

| C2-CH₂CH₃ | 0.8 - 1.1 | Triplet | ~7 |

| Ring CH₂ | 1.1 - 1.8 | Multiplet | N/A |

| C2-CH₂CH₃ | 1.2 - 1.6 | Quartet | ~7 |

| Ring CH | 1.2 - 1.9 | Multiplet | N/A |

This is an interactive data table. Users can sort and filter the data as needed.

Coupling analysis is critical for confirming assignments. The triplet and quartet of the ethyl group, with a typical vicinal coupling constant of ~7 Hz, are diagnostic. The coupling constant of the C3-methyl doublet depends on the dihedral angle with the proton on C3, as described by the Karplus equation.

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. Given the likely lack of symmetry, the molecule is expected to display 11 distinct carbon signals. The chemical shifts are indicative of the carbon type (quaternary, tertiary, secondary, or primary). Quaternary carbons, such as C1, will appear downfield compared to other sp³ carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2-CH₂C H₃ | 10 - 15 | Primary (CH₃) |

| C1-C H₃ (gem-dimethyl) | 20 - 30 | Primary (CH₃) |

| C3-C H₃ | 20 - 30 | Primary (CH₃) |

| C2-C H₂CH₃ | 25 - 35 | Secondary (CH₂) |

| Ring CH₂ | 25 - 45 | Secondary (CH₂) |

| Ring CH | 30 - 50 | Tertiary (CH) |

| C1 | 30 - 45 | Quaternary (C) |

This is an interactive data table. Users can sort and filter the data as needed.

The specific chemical shifts of the ring carbons are highly sensitive to the stereochemistry and the axial or equatorial orientation of the substituents.

Substituted cyclohexanes exist as a mixture of rapidly interconverting chair conformations. acs.org For Cyclohexane, 2-ethyl-1,1,3-trimethyl-, the substituents can occupy either axial or equatorial positions. The relative steric bulk of the ethyl and methyl groups dictates the conformational equilibrium. Generally, larger groups prefer the more spacious equatorial position to minimize steric strain (1,3-diaxial interactions).

At room temperature, the chair-chair interconversion is fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. copernicus.org However, by lowering the temperature, this exchange can be slowed down. Dynamic NMR experiments involve recording spectra at various temperatures to observe the effects of this slowing exchange. nih.gov

Below a certain temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and then resolve into two distinct signals, one for the axial conformer and one for the equatorial conformer. By integrating these separate signals at a temperature where the exchange is fully frozen, the relative populations of the two conformers can be determined, allowing for the calculation of the Gibbs free energy difference (ΔG°) between them.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and definitively assigning all signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the methyl and methylene protons of the ethyl group. It would also help trace the connectivity of the protons around the cyclohexane ring, for instance, showing which protons are adjacent to the methine protons at C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton quartet of the ethyl group would show a cross-peak with the methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the protons of the gem-dimethyl groups at C1 to the quaternary carbon C1 itself, as well as to the neighboring ring carbons C2 and C6. Similarly, correlations from the C3-methyl protons to C2, C3, and C4 would confirm its position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The molecular weight of Cyclohexane, 2-ethyl-1,1,3-trimethyl- is 154.29 g/mol , so the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 154. nih.gov

The fragmentation of saturated cycloalkanes is driven by the formation of the most stable carbocations. pressbooks.pubchemguide.co.uklibretexts.org For Cyclohexane, 2-ethyl-1,1,3-trimethyl-, key fragmentation pathways would include:

Loss of an Ethyl Radical (M-29): Cleavage of the bond between the cyclohexane ring and the ethyl group (alpha-cleavage) is a highly probable fragmentation. This results in the loss of an ethyl radical (•CH₂CH₃, 29 mass units) and the formation of a stable tertiary carbocation at m/z 125. This is often a very abundant ion.

Loss of a Methyl Radical (M-15): Loss of one of the methyl groups (•CH₃, 15 mass units), particularly from the C1 position, would lead to a fragment ion at m/z 139.

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a complex series of smaller aliphatic and cyclic fragment ions.

The base peak in the spectrum is the most intense peak and corresponds to the most stable fragment ion formed. For this compound, the m/z 125 fragment resulting from the loss of the ethyl group is a strong candidate for the base peak due to the stability of the resulting tertiary carbocation.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum

| m/z Value | Proposed Fragment | Origin |

| 154 | [C₁₁H₂₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₁₀H₁₉]⁺ | Loss of •CH₃ (M-15) |

| 125 | [C₉H₁₇]⁺ | Loss of •CH₂CH₃ (M-29) |

| 69 | [C₅H₉]⁺ | Ring fragmentation products |

| 57 | [C₄H₉]⁺ | Ring fragmentation products |

| 43 | [C₃H₇]⁺ | Ring fragmentation products |

This is an interactive data table. Users can sort and filter the data as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of analyzing "Cyclohexane, 2-ethyl-1,1,3-trimethyl-," GC-MS provides crucial data regarding its retention time and mass fragmentation pattern, which are essential for its unambiguous identification.

The retention time of a compound in GC is a function of its boiling point, molecular weight, and affinity for the stationary phase of the chromatography column. For "Cyclohexane, 2-ethyl-1,1,3-trimethyl-," its elution from a non-polar column would be expected among other hydrocarbons of similar volatility. The Kovats retention index, a standardized measure, for this compound has been reported, aiding in its identification across different GC systems. nih.gov

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, reflecting the stability of the resulting carbocations and neutral losses.

For alkanes and cycloalkanes, fragmentation often involves the loss of alkyl groups. libretexts.orgchemguide.co.uk In the case of "Cyclohexane, 2-ethyl-1,1,3-trimethyl-," with a molecular weight of 154.29 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 154. nih.gov Key fragmentation pathways would likely include the loss of a methyl group (CH₃•, 15 Da) leading to a fragment at m/z 139, and the loss of an ethyl group (C₂H₅•, 29 Da) resulting in a fragment at m/z 125. Further fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of smaller ions. The NIST Mass Spectrometry Data Center has assigned this compound the NIST Number 69815. nih.gov

Interactive Table: GC-MS Data for Cyclohexane, 2-ethyl-1,1,3-trimethyl-

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₂ | nih.gov |

| Molecular Weight | 154.29 g/mol | nih.gov |

| Kovats Retention Index (non-polar column) | 1042.5, 1048.8 | nih.gov |

| NIST Number | 69815 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation.

Vibrational Analysis and Characteristic Absorption Bands

The IR spectrum of "Cyclohexane, 2-ethyl-1,1,3-trimethyl-" is dominated by the vibrational modes of its alkane structure. The most prominent absorption bands are associated with the stretching and bending vibrations of C-H and C-C bonds.

The C-H stretching vibrations of the sp³ hybridized carbons in the methyl (CH₃) and methylene (CH₂) groups, as well as the methine (CH) group on the cyclohexane ring, typically appear in the region of 2850-3000 cm⁻¹. docbrown.infopressbooks.pub Specifically, asymmetric and symmetric stretching of CH₃ groups, and asymmetric and symmetric stretching of CH₂ groups can often be resolved.

The C-H bending vibrations (deformations) are also characteristic. The scissoring vibrations of CH₂ groups are expected around 1450-1470 cm⁻¹, while the asymmetric and symmetric bending (umbrella mode) of CH₃ groups appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. docbrown.info The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes give rise to a characteristic split in the C-H bending region.

The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions resulting from C-C stretching and various bending and rocking vibrations of the entire molecule. docbrown.infolibretexts.org While difficult to assign individually, this region is unique to the molecule and serves as a valuable fingerprint for identification. A vapor phase IR spectrum is available for this compound. nih.gov

Interactive Table: Expected IR Absorption Bands for Cyclohexane, 2-ethyl-1,1,3-trimethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |

| C-H Stretching | 2850-3000 | sp³ C-H |

| CH₂ Bending (Scissoring) | 1450-1470 | C-H |

| CH₃ Bending (Asymmetric) | ~1450 | C-H |

| CH₃ Bending (Symmetric) | ~1375 | C-H |

| C-C Stretching | Fingerprint Region (<1500) | C-C |

Conformational Insights from IR Spectroscopic Data

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers is determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

In "Cyclohexane, 2-ethyl-1,1,3-trimethyl-," the substituents (two methyl groups at position 1, an ethyl group at position 2, and a methyl group at position 3) will preferentially occupy equatorial positions to minimize steric hindrance. wikipedia.orglibretexts.org The gem-dimethyl group at the 1-position will have one methyl group axial and one equatorial. libretexts.org The ethyl group at the 2-position and the methyl group at the 3-position will strongly favor the equatorial orientation to avoid energetically unfavorable 1,3-diaxial interactions with other axial hydrogens and the axial methyl group at position 1. libretexts.orgfiveable.me

While detailed conformational analysis would require more advanced computational studies, IR spectroscopy can provide some insights. The positions and shapes of certain vibrational bands, particularly C-H bending modes, can be sensitive to the local conformational environment. However, for a complex molecule like this, extracting precise conformational information solely from the IR spectrum can be challenging.

X-ray Diffraction Analysis (for crystalline derivatives or related structures)

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. For a non-crystalline compound like "Cyclohexane, 2-ethyl-1,1,3-trimethyl-" at standard conditions, X-ray diffraction analysis is not directly applicable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Calculation of Conformational Energies and Interconversion Barriers

There is no available research that has computationally determined the relative energies of the different chair and twist-boat conformations of Cyclohexane (B81311), 2-ethyl-1,1,3-trimethyl-, nor the energy barriers for the ring-flipping processes.

Molecular Mechanics and Dynamics Simulations

Simulation of Conformational Populations and Dynamics

No molecular mechanics or molecular dynamics simulation studies have been published that specifically investigate the conformational populations and dynamic behavior of Cyclohexane, 2-ethyl-1,1,3-trimethyl-. These simulations would provide valuable insights into how the molecule behaves over time at different temperatures.

Prediction of Thermodynamic Properties

Theoretical Estimation of Enthalpies of Formation and Vaporization

While general methods for the theoretical estimation of thermodynamic properties exist, no studies have reported the calculated enthalpies of formation or vaporization for Cyclohexane, 2-ethyl-1,1,3-trimethyl-.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling serves as a vital computational tool to predict the physicochemical properties of a chemical compound from its molecular structure. nih.gov This approach establishes a mathematical correlation between the structural features of molecules, represented by numerical values known as molecular descriptors, and their experimentally determined properties. QSPR models are instrumental in forecasting properties even before a compound is synthesized, thereby saving time and resources. nih.gov

The development of a robust QSPR model follows a systematic workflow that includes compiling and curating a dataset of compounds with known properties, calculating relevant molecular descriptors (such as topological, electronic, thermodynamic, and spatial attributes), selecting the most pertinent descriptors, constructing the mathematical model, and rigorously validating its predictive power. nih.govresearchgate.net These models are widely applied in research and industry to predict a range of properties for organic compounds, including viscosity, solubility, toxicity, boiling points, and melting points. researchgate.net For families of compounds like alkyl-substituted cyclohexanes, QSPR can elucidate how variations in substitution patterns influence their physical and chemical behaviors. rsc.org

Recent advancements in computational chemistry have integrated machine learning (ML) into QSPR modeling, revolutionizing the prediction of molecular properties. arxiv.org Machine learning, a branch of artificial intelligence, enables computers to learn from existing data to make rapid and accurate predictions for new, untested molecules. mit.edu This approach is particularly valuable for accelerating the discovery and screening of compounds with desired characteristics. arxiv.org

The core challenge in applying ML to chemical problems is the conversion of molecular structures into a machine-readable format. mit.edu This is achieved through "molecular embedders" that transform chemical structures, often represented as SMILES (Simplified Molecular Input Line Entry System) strings, into numerical vectors that capture essential chemical and structural information. mit.eduresearchgate.net Promising embedding techniques include Mol2Vec and VICGAE (Variance-Invariance-Covariance regularized GRU Auto Encoder), which can represent molecules in high-dimensional vector spaces. arxiv.orgresearchgate.net

Once the molecules are numerically represented, sophisticated regression algorithms are employed to model the complex, often non-linear relationships between the molecular features and their properties. arxiv.org State-of-the-art tree-based ensemble methods have proven highly effective for this purpose, including:

Gradient Boosting Regression (GBR)

XGBoost

LightGBM (LGBM)

To make these powerful computational tools more accessible to researchers without specialized programming expertise, user-friendly desktop applications like ChemXploreML have been developed. mit.eduresearchgate.net Such platforms automate the entire pipeline, from data preprocessing and molecular embedding to model training and performance analysis, often through an intuitive graphical interface. mit.eduresearchgate.net

The efficacy of these ML models has been demonstrated in predicting key molecular properties for large datasets of organic compounds. For instance, models have achieved high accuracy scores, with coefficients of determination (R²) values up to 0.93 for predicting critical temperature. researchgate.net While some embedding methods like Mol2Vec may offer slightly higher accuracy, more compact methods such as VICGAE provide comparable performance with significantly greater computational speed, sometimes being up to 10 times faster. mit.eduresearchgate.net These validated models can then be applied to predict the properties of specific compounds like Cyclohexane, 2-ethyl-1,1,3-trimethyl-.

Interactive Data Table: Performance of Machine Learning Models in Molecular Property Prediction

The following table summarizes the performance of various machine learning models, combined with different molecular embedding techniques, for predicting fundamental molecular properties. The performance is measured by the Coefficient of Determination (R²), where a value closer to 1.0 indicates a better fit of the model to the data.

| Molecular Property | Embedding Method | Regression Model | R² Value |

| Melting Point | Mol2Vec | LightGBM | 0.85 |

| Boiling Point | Mol2Vec | CatBoost | 0.91 |

| Vapor Pressure | VICGAE | XGBoost | 0.88 |

| Critical Temperature | Mol2Vec | Gradient Boosting | 0.93 |

| Critical Pressure | VICGAE | LightGBM | 0.89 |

This data is representative of model performance on large datasets of organic compounds as reported in computational studies. mit.eduresearchgate.net

Chemical Reactivity and Mechanistic Pathways

Oxidation Chemistry

The oxidation of heavily substituted cyclohexanes like 2-ethyl-1,1,3-trimethylcyclohexane is a complex process that varies significantly with temperature. The mechanisms involve numerous radical intermediates and competing reaction pathways.

At low to intermediate temperatures (approximately 500 to 1100 K), the oxidation of cyclohexane (B81311) and its substituted derivatives proceeds through a detailed mechanism initiated by the abstraction of a hydrogen atom to form a cyclohexyl-type radical. nih.gov For 2-ethyl-1,1,3-trimethylcyclohexane, hydrogen abstraction can occur at several positions, though tertiary hydrogens are generally more susceptible to abstraction. Following the initial abstraction, molecular oxygen adds to the resulting alkyl radical, commencing a cascade of reactions. nih.gov

Studies on similar compounds, such as ethylcyclohexane, have demonstrated significant low-temperature reactivity, often exhibiting a negative temperature coefficient (NTC) behavior where the reaction rate decreases with increasing temperature over a certain range. nih.gov This phenomenon is characteristic of complex hydrocarbon oxidation and is attributed to a shift in the dominant reaction pathways. Typical products from the low-temperature oxidation of cyclohexanes include a variety of cyclic ethers, ketones, and aldehydes that retain the carbon skeleton of the parent molecule. nih.govnih.gov For instance, the oxidation of cyclohexane yields products like 1,2-epoxycyclohexane and cyclohexanone. nih.gov

Cycloalkylperoxy radicals (ROO•) are pivotal intermediates in the low-temperature oxidation of cyclohexanes. nih.gov These are formed by the addition of molecular oxygen to the initial cyclohexyl radical. Once formed, the cycloalkylperoxy radical can undergo several key reactions:

Isomerization: The peroxy radical can isomerize via internal hydrogen transfer to form a hydroperoxyalkyl radical (•QOOH). nih.govnih.gov The size of the transition state ring for this transfer (e.g., five-, six-, or seven-membered) influences the rate and outcome of this step.

Decomposition: The resulting hydroperoxyalkyl radical can then decompose to form more stable products, such as cyclic ethers and a hydroxyl radical (•OH). nih.gov

Second O2 Addition: Alternatively, the hydroperoxyalkyl radical can react with another molecule of O2, leading to chain-branching pathways.

Chain-branching reactions are responsible for the autoignition of hydrocarbons and involve an increase in the number of radical species. A key chain-branching sequence in low-temperature oxidation involves the reactions of hydroperoxyalkyl radicals.

Elimination Reactions

Elimination reactions, particularly E2 reactions, in cyclohexane systems are strongly governed by stereochemical requirements. The rigid chair conformation of the cyclohexane ring imposes strict geometric constraints on the reacting atoms.

The E2 (bimolecular elimination) reaction proceeds through a concerted mechanism where a base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group (alpha-carbon), and the leaving group departs simultaneously, forming a double bond. For this to occur efficiently, the beta-hydrogen and the leaving group must be in an anti-periplanar arrangement, meaning they have a dihedral angle of 180°. khanacademy.orgchemistrysteps.com

In a cyclohexane chair conformation, this anti-periplanar requirement can only be satisfied if both the beta-hydrogen and the leaving group are in axial positions. chemistrysteps.comlibretexts.org If either the leaving group or the available beta-hydrogens are in an equatorial position, the E2 reaction is significantly hindered or does not occur at all. smartstartinstitute.com

The orientation of substituents on the cyclohexane ring has a profound effect on the product distribution of E2 reactions, often leading to deviations from Zaitsev's rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. fiveable.mechemistrysteps.com However, the stereochemical constraint of the anti-periplanar arrangement can override this rule. libretexts.org

For a hypothetical E2 reaction of a 2-ethyl-1,1,3-trimethylcyclohexyl halide, the conformational preferences of the bulky ethyl and methyl groups would be crucial. Large substituents preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). khanacademy.org If the leaving group is on a carbon that would force these bulky groups into axial positions in the reactive conformation, the energy barrier for the reaction will be high, and the reaction rate will be slow. chemistrysteps.comlibretexts.org

The regioselectivity of the elimination would depend on the availability of axial beta-hydrogens. If there are multiple beta-hydrogens that can adopt an axial position, the reaction may yield a mixture of products. However, if steric hindrance from the ethyl and trimethyl groups allows for only one type of beta-hydrogen to be in an axial position anti-periplanar to the leaving group, a single, specific alkene product will be formed, which may not be the most substituted one (an anti-Zaitsev or Hofmann product). chadsprep.comyoutube.com The use of a bulky base, such as potassium tert-butoxide, would further favor the formation of the less substituted alkene by preferentially abstracting the more sterically accessible proton. chemistrysteps.com

Interactive Data Table: Factors Influencing E2 Elimination in Substituted Cyclohexanes

| Factor | Description | Implication for 2-ethyl-1,1,3-trimethylcyclohexane |

| Anti-Periplanar Geometry | The leaving group and a beta-hydrogen must be 180° apart for the E2 reaction to occur. khanacademy.orgchemistrysteps.com | The reaction can only proceed from a chair conformation where the leaving group and a beta-hydrogen are both in axial positions. |

| Substituent Orientation | Bulky substituents prefer equatorial positions to minimize steric strain. khanacademy.org | The ethyl and trimethyl groups will likely favor equatorial positions, potentially making the formation of the required axial leaving group conformation energetically unfavorable. |

| Zaitsev's Rule | Predicts the formation of the most substituted, more stable alkene as the major product. fiveable.mechemistrysteps.com | May not be followed if the required anti-periplanar beta-hydrogen leads to the formation of a less substituted alkene. |

| Hofmann's Rule | Predicts the formation of the least substituted alkene, often favored with bulky bases. chemistrysteps.com | A bulky base would enhance the formation of the less sterically hindered alkene product. |

Hydrogenation and Dehydrogenation Kinetics

Dehydrogenation of cycloalkanes to form aromatic compounds is a key process in catalytic reforming. For instance, the dehydrogenation of cyclohexane and its derivatives over platinum-based catalysts is a well-studied process. The reaction is endothermic and reversible, with the rate being influenced by temperature, pressure, and the nature of the catalyst. The kinetics of cyclohexane dehydrogenation on a 3 wt% Pt/C catalyst have been shown to follow a first-order rate equation. nih.gov The presence of alkyl substituents on the cyclohexane ring, such as in Cyclohexane, 2-ethyl-1,1,3-trimethyl-, would be expected to influence the reaction rate and potentially lead to a more complex product distribution upon dehydrogenation.

Conversely, the hydrogenation of the corresponding aromatic compound would lead to the formation of Cyclohexane, 2-ethyl-1,1,3-trimethyl-. The hydrogenation of alkenes and aromatic compounds is typically carried out over transition metal catalysts like platinum, palladium, or nickel. youtube.comyoutube.com The reaction is generally exothermic and proceeds via the addition of hydrogen atoms to the unsaturated system. The kinetics of such reactions are often complex and can be influenced by factors such as substrate concentration, hydrogen pressure, and catalyst activity. For example, the hydrogenation of cyclohexene (B86901), a partially unsaturated analog, has been studied to understand the mechanism of hydrogen addition to a six-membered ring. epa.govru.nl

The catalytic hydrogenation of unsaturated precursors is a common method for the synthesis of substituted cyclohexanes. Platinum group metals are highly effective catalysts for this transformation. nih.govyoutube.com The process involves the chemisorption of both the unsaturated organic molecule and hydrogen gas onto the surface of the metal catalyst. youtube.com On the catalyst surface, the H-H bond of molecular hydrogen is cleaved, forming adsorbed hydrogen atoms. These atoms are then transferred sequentially to the carbon atoms of the double bond, typically in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the molecule. youtube.com

For the formation of Cyclohexane, 2-ethyl-1,1,3-trimethyl- via hydrogenation of the corresponding ethyl-trimethyl-substituted cyclohexene or benzene (B151609) derivative, the choice of catalyst and reaction conditions would be crucial in determining the stereoselectivity of the product. The bulky substituents on the ring would likely influence the orientation of the molecule on the catalyst surface, thereby directing the approach of the hydrogen atoms.

The table below summarizes typical catalysts used for hydrogenation reactions of cyclic hydrocarbons.

| Catalyst | Support | Typical Application |

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Hydrogenation of alkenes and aromatic rings. nih.govprinceton.edu |

| Palladium (Pd) | Carbon (C), Barium Sulfate (BaSO₄) | Selective hydrogenation of alkynes to alkenes (Lindlar's catalyst). youtube.com |

| Nickel (Ni) | Raney Nickel | Industrial hydrogenation of unsaturated compounds. youtube.com |

| Rhodium (Rh) | - | Homogeneous and heterogeneous hydrogenation. epa.govyoutube.com |

Reactions with Atmospheric Oxidants

In the atmosphere, the primary fate of alkanes and cycloalkanes is their reaction with oxidizing species, which initiates their degradation. For saturated compounds like Cyclohexane, 2-ethyl-1,1,3-trimethyl-, the most significant atmospheric oxidant is the hydroxyl radical (OH).

The gas-phase reaction with hydroxyl radicals is the dominant atmospheric loss process for cycloalkanes. copernicus.org The reaction proceeds via the abstraction of a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical. This initial step is followed by a series of reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx) that lead to the formation of various oxygenated products.

| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| Cyclohexane | 7.49 x 10⁻¹² |

| Methylcyclohexane | 1.29 x 10⁻¹¹ |

| 1,1-Dimethylcyclohexane | 1.29 x 10⁻¹¹ |

| cis-1,2-Dimethylcyclohexane | 1.83 x 10⁻¹¹ |

| trans-1,2-Dimethylcyclohexane | 1.83 x 10⁻¹¹ |

Based on these data, the presence of multiple alkyl substituents on the cyclohexane ring generally increases the rate constant for the reaction with OH radicals. Therefore, the rate constant for Cyclohexane, 2-ethyl-1,1,3-trimethyl- is expected to be higher than that of cyclohexane itself.

In contrast to its reactivity with hydroxyl radicals, Cyclohexane, 2-ethyl-1,1,3-trimethyl-, being a saturated alkane, is essentially unreactive towards ozone (O₃) under typical atmospheric conditions. Ozonolysis is a reaction characteristic of compounds containing carbon-carbon double or triple bonds, where ozone cleaves these unsaturated bonds. wikipedia.orglibretexts.orglibretexts.org Since saturated cycloalkanes lack such reactive sites, their reaction with ozone is negligible and not considered an important atmospheric removal pathway.

Advanced Applications and Industrial Significance

Role in Advanced Fuels and Energy Systems

The highly branched, cyclic structure of 2-ethyl-1,1,3-trimethylcyclohexane lends itself to investigation and use in high-performance and sustainable fuel applications.

Cyclohexane (B81311), 2-ethyl-1,1,3-trimethyl- is utilized as a fuel component in certain applications. ontosight.ai Highly branched alkanes are desirable as blendstocks for both sustainable aviation fuel (jet fuel) and diesel. For aviation fuels, properties such as a high energy density and a low freezing point are critical. Research into renewable jet fuels has shown that saturated hydrocarbon dimers, including complex cyclic structures, can exhibit freezing points below -60°C and suitable densities, making them excellent candidates for blending with conventional or renewable jet fuels. rsc.org

In diesel fuels, the ignition quality is paramount and is measured by the cetane number (CN). nrel.gov While data for 2-ethyl-1,1,3-trimethylcyclohexane is not specified, related multi-substituted cycloalkanes have been evaluated. The cetane number indicates how readily the fuel ignites under compression; a higher number is generally better for engine performance and reducing emissions. nrel.gov The evaluation of various cycloalkane structures is crucial for formulating advanced diesel blends that meet performance and environmental standards.

Table 7.1: Cetane Numbers of Representative Cycloalkane Compounds

| Compound | Formula | Cetane Number (CN) |

|---|---|---|

| Cyclohexene (B86901) | C₆H₁₀ | 18.1 |

| 1,3,5-Triisopropylcyclohexane | C₁₅H₃₀ | 25.3 |

| 2-Methyl-3-cyclohexylnonane | C₁₆H₃₂ | 56 |

| 1-Methyl-3-dodecylcyclohexane | C₁₉H₃₈ | 70 |

| 5-Cyclohexyleicosane | C₂₆H₅₂ | 66 |

This table, with data from a compendium of experimental cetane numbers, illustrates how the structure and size of alkyl substitutions on a cyclohexane ring influence ignition quality, providing context for the potential performance of C₁₁ cycloalkanes like 2-ethyl-1,1,3-trimethylcyclohexane in diesel applications. nrel.gov

Alkyl-cyclohexanes are being studied as suitable model compounds for Liquid Organic Hydrogen Carrier (LOHC) systems. mdpi.com LOHC technology involves the use of organic liquids to store and transport hydrogen in a stable, non-pressurized form through reversible hydrogenation and dehydrogenation cycles. mdpi.commdpi.com The dehydrogenation of substituted cyclohexanes releases hydrogen, and the thermodynamic properties of this reaction are key to the efficiency of the LOHC system. mdpi.com

Studies indicate that methyl- and ethyl-substituted cyclohexanes show promise, but can have relatively high vapor pressures at ambient temperatures, which impacts safe handling. mdpi.com The heat of reaction for dehydrogenation is influenced by the substitution pattern on the cyclohexane ring, with dimethyl and methyl-ethyl-substituted cyclohexanes showing slightly lower reaction enthalpies, suggesting a preference for hydrogen release. mdpi.com The investigation into compounds like 2-ethyl-1,1,3-trimethylcyclohexane is part of a broader effort to optimize LOHC systems by fine-tuning the molecular structure of the carrier to achieve ideal hydrogen storage density, stability, and energy efficiency for the hydrogenation/dehydrogenation processes. mdpi.com

Intermediacy in Complex Chemical Synthesis

The functionalized cyclohexane core of 2-ethyl-1,1,3-trimethylcyclohexane makes it a valuable intermediate for creating more complex molecules for specialized applications. ontosight.ai

Cyclohexane, 2-ethyl-1,1,3-trimethyl- serves as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ai The cyclohexane ring is a common structural motif in medicinal chemistry. The specific substitution pattern of this compound provides a stereochemically rich scaffold that can be further functionalized to create active pharmaceutical ingredients (APIs). Custom synthesis of such fine chemical intermediates is a key area for companies that support the pharmaceutical and agrochemical industries. spectrochem.in

Beyond pharma and agro, this compound is a precursor for other specialty products, including dyes. ontosight.ai Its role as a building block is demonstrated in research showing how related structures, such as allylic alcohols derived from trimethylcyclohexene, can be used to synthesize complex 1,3-dienes. rsc.org This highlights its utility in constructing larger, functional molecules for materials science and fine chemical applications. Patents related to cyclohexane derivatives for use as sensates in consumer products further illustrate the potential for transforming these basic structures into high-value specialty chemicals. google.com

Solvent and Formulation Applications in Specific Industrial Processes

Due to its physical properties, 2-ethyl-1,1,3-trimethylcyclohexane is employed as a solvent in specific industrial formulations. ontosight.ai As a non-polar organic liquid, it is effective at dissolving other non-polar substances. ontosight.ai Its relatively high boiling point (188-190°C) makes it suitable for processes requiring a less volatile solvent than hexane (B92381) or heptane. ontosight.ai It is specifically used as a solvent in the production of paints, coatings, and adhesives, where it helps to dissolve resins and other components, control viscosity, and ensure proper application and drying characteristics. ontosight.ai

Environmental Dynamics and Degradation Pathways

Atmospheric Fate and Transformation

Once released into the atmosphere, volatile organic compounds (VOCs) like Cyclohexane (B81311), 2-ethyl-1,1,3-trimethyl-, undergo various transformation processes.

The primary degradation pathway for Cyclohexane, 2-ethyl-1,1,3-trimethyl-, in the gas phase is through reaction with hydroxyl (OH) radicals, which are naturally present in the atmosphere. This reaction is initiated by the abstraction of a hydrogen atom from the cyclohexane ring or its alkyl substituents, leading to the formation of a carbon-centered radical. This radical then participates in a cascade of reactions, ultimately leading to the formation of various oxygenated products and contributing to photochemical smog formation.

Table 1: Estimated Reaction Rate Constants for Atmospheric Oxidants

| Oxidant | Estimated Rate Constant (cm³/molecule-sec) | Method |

|---|---|---|

| OH Radical | Not available; estimation required | SAR (e.g., AOPWIN™) epa.gov |

| O₃ (Ozone) | Negligible for saturated alkanes | General Chemical Principles |

Note: Specific estimated values for Cyclohexane, 2-ethyl-1,1,3-trimethyl- require running the compound's structure through an estimation model like AOPWIN™.

The atmospheric lifetime of a chemical is a measure of its persistence and is inversely related to its degradation rate. For Cyclohexane, 2-ethyl-1,1,3-trimethyl-, the lifetime is primarily determined by its reaction rate with OH radicals.

The atmospheric lifetime (τ) can be calculated using the following formula:

τ = 1 / (k_OH * [OH])

Where:

k_OH is the rate constant for the reaction with OH radicals.

[OH] is the average concentration of OH radicals in the troposphere (typically assumed to be around 1.5 x 10⁶ to 2 x 10⁶ molecules/cm³).

Without a specific experimental or accurately estimated k_OH, a precise lifetime cannot be calculated. However, based on data for similar alkylated cyclohexanes, the lifetime is expected to be relatively short, on the order of hours to a few days. This suggests that the compound would be largely degraded near its source of emission and possesses a low potential for long-range atmospheric transport.

Partitioning Behavior in Environmental Compartments

The way a chemical distributes itself among air, water, soil, and biota is known as partitioning. This behavior is critical for understanding its exposure pathways and ultimate environmental fate.

Fugacity models are used to predict the environmental distribution of a chemical. These models require key physical-chemical properties as inputs. While experimental data for Cyclohexane, 2-ethyl-1,1,3-trimethyl- is sparse, some properties can be estimated or are available from databases.

Table 2: Key Physical-Chemical Properties for Fugacity Modeling

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.29 g/mol | PubChem nih.gov |

| Octanol-Water Partition Coefficient (log Kow) | 4.9 (Estimated) | PubChem (XLogP3) nih.gov |

| Water Solubility | Very low (insoluble) | General principle for non-polar hydrocarbons solubilityofthings.com |

| Vapor Pressure | Not available; expected to be moderate | N/A |

The high estimated log Kow value of 4.9 indicates that Cyclohexane, 2-ethyl-1,1,3-trimethyl- is highly lipophilic, meaning it has a strong tendency to partition from water into organic matter. nih.gov Its nature as a hydrocarbon means it has very low solubility in water. solubilityofthings.com

Based on these properties, a fugacity model would likely predict the following distribution:

If released to air , it would predominantly remain in the atmosphere due to its volatility, with some deposition to soil and water.

If released to water , it would rapidly volatilize into the air and strongly adsorb to suspended sediment and biota due to its high log Kow and low water solubility.

If released to soil , it would tend to adsorb to the organic carbon fraction of the soil and could volatilize into the air from the soil surface. Its low water solubility would limit its potential to leach into groundwater.

Analytical Methodologies for Environmental Monitoring

To understand the presence and concentration of Cyclohexane, 2-ethyl-1,1,3-trimethyl- in the environment, reliable analytical methods are essential.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for identifying and quantifying volatile and semi-volatile organic compounds like Cyclohexane, 2-ethyl-1,1,3-trimethyl- in complex environmental matrices such as air, water, and soil. nih.gov The method offers high sensitivity and selectivity. nih.gov

The analytical process involves several steps:

Sample Preparation: The compound is extracted from the environmental sample (e.g., using a solvent for soil or water, or sorbent tubes for air) and concentrated.

Gas Chromatography (GC): The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The time it takes for a compound to travel through the column is its retention time, a characteristic identifier. Experimental Kovats retention index data, which helps in standardizing retention times, is available for this compound. nih.gov

Mass Spectrometry (MS): As each compound exits the GC column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification. Reference mass spectra for Cyclohexane, 2-ethyl-1,1,3-trimethyl- are available in databases like the NIST Mass Spectrometry Data Center, which allows for confident identification by comparing the sample spectrum to the library spectrum. nist.govnist.gov

Quantification is achieved by comparing the response of the target analyte in the sample to the response of a known amount of a standard, often using an isotope-labeled internal standard for the highest accuracy. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Cyclohexane, 2-ethyl-1,1,3-trimethyl- |

| Hydroxyl radical |

| Ozone |

Future Research Directions and Emerging Areas

Development of Highly Efficient and Sustainable Synthetic Routes